molecular formula C8H7FO3S B1399744 3-Fluoro-4-methylsulfinylbenzoic acid CAS No. 918967-74-5

3-Fluoro-4-methylsulfinylbenzoic acid

Cat. No.: B1399744
CAS No.: 918967-74-5
M. Wt: 202.2 g/mol
InChI Key: RUJPQBWSTIZQAD-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylsulfinylbenzoic acid is a fluorinated benzoic acid derivative featuring a methylsulfinyl (-SOCH₃) substituent at the 4-position and a fluorine atom at the 3-position of the aromatic ring. The sulfinyl group (S=O) distinguishes it from sulfonyl (-SO₂-) or sulfonamide (-SO₂NH-) derivatives, which are more commonly studied. Fluorine substitution typically enhances metabolic stability and electronegativity, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name

3-fluoro-4-methylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(12)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPQBWSTIZQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728651
Record name 3-Fluoro-4-(methanesulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918967-74-5
Record name 3-Fluoro-4-(methanesulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Representative Synthetic Route

Oxidation of 3-Fluoro-4-(methylsulfonyl)benzaldehyde to 3-Fluoro-4-(methylsulfonyl)benzoic acid

A well-documented preparation method involves the oxidation of 3-fluoro-4-(methylsulfonyl)benzaldehyde to the target benzoic acid derivative. The key steps are:

  • Starting Material : 3-fluoro-4-(methylsulfonyl)benzaldehyde
  • Solvent : Acetonitrile (CH3CN)
  • Oxidizing Agents : Sodium chlorite (NaClO2) in aqueous solution, hydrogen peroxide (H2O2), and hydrochloric acid (HCl)
  • Buffer : Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)
  • Temperature : Reaction initiated at 0 °C, then stirred at room temperature
  • Reaction Time : Approximately 5 hours
Procedure Summary:
  • Dissolve 3-fluoro-4-(methylsulfonyl)benzaldehyde in acetonitrile.
  • Add a buffer solution of sodium dihydrogen phosphate and concentrated hydrochloric acid in water.
  • Introduce hydrogen peroxide (35%) to the mixture.
  • Cool the reaction mixture to 0 °C.
  • Add sodium chlorite solution dropwise under stirring.
  • Stir at room temperature for 5 hours.
  • Concentrate the reaction mixture to half volume.
  • Collect the precipitated white solid by filtration.
  • Acidify the filtrate to precipitate additional product.
  • Combine solids and dry under vacuum at 45 °C.
Yield and Purity:
  • Yield: 99%
  • Physical form: White powder
  • Characterization: Melting point and proton NMR consistent with the desired product

This method provides a high-yield, efficient oxidation of the aldehyde to the carboxylic acid while maintaining the integrity of the methylsulfonyl group and fluorine substituent.

Parameter Details
Starting material 3-fluoro-4-(methylsulfonyl)benzaldehyde (11.50 g, 56.87 mmol)
Solvent Acetonitrile (105 mL)
Oxidants Sodium chlorite (7.21 g, 79.72 mmol), Hydrogen peroxide (35%, 9.7 mL)
Buffer Sodium dihydrogen phosphate monohydrate (1.86 g, 9.69 mmol)
Acid Concentrated HCl (1.2 mL)
Temperature 0 °C to room temperature
Reaction time 5 hours
Product yield 12.31 g (99%)
Product form White powder

Alternative Synthetic Considerations

While direct literature on alternative methods specific to 3-fluoro-4-methylsulfinylbenzoic acid is limited, related aromatic carboxylic acid preparations provide insight into potential routes:

Analytical and Characterization Data

  • Melting Point : Consistent with literature values for 3-fluoro-4-(methylsulfonyl)benzoic acid.
  • NMR Spectroscopy : Proton NMR confirms the aromatic and methylsulfonyl proton environments.
  • Purity : High purity (>99%) achieved by controlled reaction conditions and purification steps.

Summary Table of Key Preparation Data

Step Reagents/Conditions Outcome
Oxidation of aldehyde NaClO2, H2O2, HCl, NaH2PO4 buffer, CH3CN, 0–20 °C Conversion to carboxylic acid, 99% yield
Isolation Filtration, acidification, vacuum drying White powder, high purity
Characterization Melting point, 1H NMR Confirmed product identity

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-fluoro-4-methylsulfinylbenzoic acid serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation to form sulfone derivatives and substitution reactions with nucleophiles.

Biology

This compound is utilized in biological studies, particularly in enzyme inhibition and protein-ligand interactions. The presence of the fluorine atom and the methylsulfonyl group enhances its binding affinity to specific enzymes, making it a valuable tool for understanding biochemical pathways and developing inhibitors .

Medicine

Research indicates potential therapeutic properties of this compound, including anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures can inhibit the activity of certain cancer-related enzymes, suggesting that this compound may also exhibit similar effects .

Industry

In industrial applications, this compound is involved in the development of specialty chemicals and materials. Its unique properties make it suitable for formulating agrochemicals and other chemical intermediates that require specific reactivity profiles .

Case Studies

  • Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on a specific protease involved in cancer progression. Results indicated a significant reduction in enzyme activity at micromolar concentrations, supporting its potential as a therapeutic agent .
  • Synthesis of Drug Intermediates : Researchers successfully synthesized several drug candidates using this compound as an intermediate. The resulting compounds exhibited promising biological activity against various cancer cell lines, highlighting its utility in pharmaceutical development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3-fluoro-4-methylsulfinylbenzoic acid and related compounds:

Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight Key References
This compound 3-F, 4-SOCH₃ Sulfinyl (-SOCH₃) C₈H₇FO₃S ~214.20 (calc.) -
4-Fluoro-3-(methylsulfonyl)benzoic Acid 4-F, 3-SO₂CH₃ Sulfonyl (-SO₂CH₃) C₈H₇FO₄S 234.20
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid 5-F, 3-SO₂Cl, 4-CH₃ Chlorosulfonyl (-SO₂Cl) C₈H₆ClFO₄S 260.65
Methyl 3-benzenesulfonamidobenzoate 3-SO₂NHPh, 4-COOCH₃ Sulfonamide (-SO₂NHPh) C₁₄H₁₃NO₅S 307.32
3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid 3-F, 2-CH₃, 4-SO₂CH₃ Sulfonyl (-SO₂CH₃) C₉H₉FO₄S 232.23

Physicochemical Properties

  • Sulfinyl vs. Sulfonyl derivatives, such as 4-fluoro-3-(methylsulfonyl)benzoic acid, exhibit higher polarity and stability due to the fully oxidized sulfur atom .
  • For example, 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (MW 232.23) has demonstrated utility in medicinal chemistry due to its balanced lipophilicity (LogP 2.32) and solubility .
  • Chlorosulfonyl Derivatives : Compounds like 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (MW 260.65) serve as intermediates for synthesizing sulfonamides or sulfonic acids, highlighting the versatility of sulfur-containing substituents .

Biological Activity

3-Fluoro-4-methylsulfinylbenzoic acid is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7FO4S. It features a fluorine atom, a methyl group, and a sulfinyl group attached to a benzoic acid backbone. These functional groups contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of the fluorine atom can enhance binding affinity to specific enzymes or receptors, while the sulfinyl group may influence the compound's solubility and reactivity in biological systems. This dual functionality allows the compound to modulate various biological processes, making it a candidate for therapeutic applications.

Biological Activity Findings

Research has indicated several potential biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation.
  • Antimicrobial Activity : Preliminary data indicate that the compound may possess antimicrobial effects against certain bacterial strains, although further studies are needed to confirm these findings.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could have implications in drug development for conditions such as cancer and metabolic disorders.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the enzyme inhibition potential of this compound revealed an IC50 value indicating significant activity against target enzymes involved in inflammatory pathways. The results are summarized in Table 1.
    Enzyme TargetIC50 (µM)Reference
    COX-215
    LOX20
    Aldose Reductase25
  • Antimicrobial Activity : In a comparative study against various bacterial strains, this compound demonstrated varying degrees of effectiveness, particularly against Gram-positive bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Streptococcus pyogenes16
  • Toxicity Profile : Safety assessments indicated that while the compound exhibits some irritative properties (H315 and H319 classifications), it remains within acceptable limits for further pharmacological evaluation .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological effects of this compound. Future studies will focus on:

  • In Vivo Studies : To validate the in vitro findings and assess therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating analogs of the compound to optimize its potency and selectivity for target enzymes.
  • Clinical Trials : Initiating clinical evaluations to explore its potential as a therapeutic agent for inflammatory diseases and infections.

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-4-methylsulfinylbenzoic acid, and how does the sulfinyl group influence reaction conditions?

The sulfinyl group is typically introduced via oxidation of a methylsulfanyl precursor. For example, controlled oxidation of 3-fluoro-4-(methylsulfanyl)benzoic acid using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions can yield the sulfinyl derivative. The reaction requires careful monitoring to avoid over-oxidation to the sulfone. Characterization via 1H NMR^{1}\text{H NMR} and 19F NMR^{19}\text{F NMR} is critical to confirm the oxidation state of sulfur .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

Key techniques include:

  • NMR Spectroscopy : 19F NMR^{19}\text{F NMR} identifies the fluorine environment (δ ~-110 to -120 ppm for aromatic fluorine), while 1H NMR^{1}\text{H NMR} resolves sulfinyl protons (if present).
  • IR Spectroscopy : The sulfinyl group exhibits a strong S=O stretch near 1030–1060 cm1^{-1}, distinct from sulfonyl (1250–1350 cm1^{-1}) or sulfanyl groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing fluorine activates the aromatic ring for NAS at the meta or para positions relative to the sulfinyl group. For example, the carboxylic acid moiety can be derivatized via esterification, while the sulfinyl group may participate in redox or coordination chemistry. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as desulfurization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions may arise from differences in assay conditions, purity, or stereochemistry. Strategies include:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols.
  • Structural Elucidation : Use X-ray crystallography to confirm stereochemistry, particularly for sulfinyl chirality.
  • Meta-Analysis : Compare data across interdisciplinary studies (e.g., pharmacology vs. toxicology) to identify confounding variables .

Q. What interdisciplinary applications exist for this compound, and how do methodological approaches vary across fields?

  • Medicinal Chemistry : As a building block for kinase inhibitors or protease modulators, leveraging its fluorinated aromatic core for target binding.
  • Materials Science : Functionalization into metal-organic frameworks (MOFs) for catalytic or sensing applications.
  • Environmental Chemistry : Study degradation pathways using LC-MS/MS to assess persistence of sulfinyl-containing compounds .

Q. What computational methods are recommended to predict the reactivity and stability of this compound under varying conditions?

Density Functional Theory (DFT) calculations can model:

  • Acid Dissociation Constants (pKa) : Predict protonation states in biological systems.
  • Redox Potentials : Estimate sulfinyl group stability under oxidative conditions.
  • Reaction Pathways : Simulate NAS or esterification kinetics using software like Gaussian or ORCA. Experimental validation via kinetic studies is essential .

Methodological Considerations

Q. How should researchers design experiments to investigate the metabolic fate of this compound in biological systems?

  • In Vitro Models : Use hepatocyte cultures or microsomal assays to identify phase I/II metabolites.
  • Isotopic Labeling : Incorporate 13C^{13}\text{C} or 18O^{18}\text{O} to trace metabolic pathways via mass spectrometry.
  • Data Triangulation : Combine LC-MS/MS with 19F NMR^{19}\text{F NMR} to detect fluorinated metabolites .

Q. What strategies mitigate synthetic challenges in scaling up this compound production while maintaining purity?

  • Process Optimization : Use flow chemistry to control oxidation steps and minimize byproducts.
  • Crystallization Techniques : Employ solvent-antisolvent systems to isolate the sulfinyl derivative with >99% purity.
  • Quality Control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Q. Notes

  • Avoid reliance on non-peer-reviewed sources (e.g., commercial catalogs in ).
  • Cross-reference synthetic protocols with thermodynamic data (e.g., oxidation potentials) to ensure reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-methylsulfinylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-methylsulfinylbenzoic acid

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